molecular formula C8H3BrFNO2 B1402303 2-Bromo-3-cyano-6-fluorobenzoic acid CAS No. 1403381-77-0

2-Bromo-3-cyano-6-fluorobenzoic acid

Cat. No.: B1402303
CAS No.: 1403381-77-0
M. Wt: 244.02 g/mol
InChI Key: OGUNLOUDMMREBF-UHFFFAOYSA-N
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Description

2-Bromo-3-cyano-6-fluorobenzoic acid is an aromatic compound with the molecular formula C8H3BrFNO2 It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-cyano-6-fluorobenzoic acid typically involves multiple steps starting from o-fluorobenzonitrile. The process includes nitration, nitroreduction, bromination, diazo-deamination, and hydrolysis . Another method involves using m-fluorobenzotrifluoride as a starting material, followed by nitration, bromination, reduction, deamination, separation, and hydrolysis . These methods ensure high purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher efficiency, cost-effectiveness, and safety. Key steps include the use of sulfuric acid as a solvent during nitration and bromination, and reduced iron powder for reduction reactions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-cyano-6-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of new aromatic compounds with various substituents.

    Hydrolysis: Conversion to carboxylic acids.

    Reduction: Formation of primary amines.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyano-6-fluorobenzoic acid depends on its application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution and coupling reactions. The presence of electron-withdrawing groups such as cyano and fluorine enhances its reactivity towards nucleophiles and electrophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of bromine, cyano, and fluorine substituents on the benzene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and various research applications .

Properties

IUPAC Name

2-bromo-3-cyano-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-7-4(3-11)1-2-5(10)6(7)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUNLOUDMMREBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Br)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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